Methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate
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Overview
Description
Methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known for their diverse biological and chemical properties. The presence of the cyclohexylphenyl group adds to its structural complexity and potential for various applications in scientific research and industry.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are often functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Result of Action
Some imidazo[1,2-a]pyridine derivatives have shown potential as anticancer agents, with the ability to induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of cyclohexylphenyl with an imidazo[1,2-a]pyridine derivative in the presence of a palladium catalyst. The reaction conditions are generally mild and require the use of a base, such as sodium carbonate, and a suitable solvent, like toluene or water.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification techniques like column chromatography or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced analogs of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents like dimethylformamide (DMF), are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of imidazo[1,2-a]pyridine with different functional groups, which can be further utilized in research and industrial applications.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in biological studies to investigate its interaction with various biomolecules and cellular processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the production of advanced materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Hexaprofen: A potent anti-inflammatory agent with a similar cyclohexylphenyl group.
Imidazo[1,2-a]pyridine derivatives: Other compounds within the same class, differing in their substituents and functional groups.
Uniqueness: Methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate stands out due to its specific structural features and potential applications. Its unique combination of the imidazo[1,2-a]pyridine core and the cyclohexylphenyl group makes it a valuable compound in various fields.
Properties
IUPAC Name |
methyl 2-(4-cyclohexylphenyl)imidazo[1,2-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-25-21(24)18-11-12-20-22-19(14-23(20)13-18)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h7-15H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRJISIWZBJFLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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